5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine
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Overview
Description
5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-D]pyrimidine core substituted with chlorine atoms at the 5 and 7 positions and a methyl group at the 3 position. The presence of these substituents imparts distinct chemical properties to the compound, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloro-2,4-diaminopyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer treatment.
Biological Research: It is used as a tool compound to study the role of CDK2 in cell cycle regulation and apoptosis.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Similar in structure but lacks the chlorine and methyl substituents.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine is unique due to the presence of chlorine atoms at the 5 and 7 positions and a methyl group at the 3 position. These substituents impart distinct chemical properties, enhancing its potential as a CDK2 inhibitor and its utility in various scientific and industrial applications .
Properties
CAS No. |
885472-90-2 |
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Molecular Formula |
C6H4Cl2N4 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
5,7-dichloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-3-4(12-11-2)5(7)10-6(8)9-3/h1H3,(H,11,12) |
InChI Key |
DVWKPPQYLMITGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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